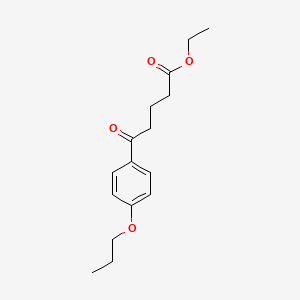

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate

Descripción

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate (CAS No. 898757-60-3) is an organic ester with the molecular formula C₁₆H₂₂O₄ and a molecular weight of 278.34 g/mol . Structurally, it consists of a valerate backbone (five-carbon chain) with a ketone group at the fifth position and a 4-n-propoxyphenyl substituent. The propoxy group (–OCH₂CH₂CH₃) attached to the para position of the phenyl ring distinguishes it from other valerate derivatives. This compound is primarily utilized as a pharmaceutical intermediate or building block in combinatorial synthesis due to its aromatic and ester functionalities .

Propiedades

IUPAC Name |

ethyl 5-oxo-5-(4-propoxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-3-12-20-14-10-8-13(9-11-14)15(17)6-5-7-16(18)19-4-2/h8-11H,3-7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJBOVTLRUZWYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645784 | |

| Record name | Ethyl 5-oxo-5-(4-propoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898757-60-3 | |

| Record name | Ethyl δ-oxo-4-propoxybenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-oxo-5-(4-propoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate typically involves the reaction of 4-n-propoxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions . The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism of action of Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Valerate Esters

Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate (CAS No. 138247-19-5)

- Molecular formula : C₁₈H₂₆O₄

- Molecular weight : 306.40 g/mol

- Key difference : The pentyloxy group (–OCH₂CH₂CH₂CH₂CH₃) replaces the propoxy group, increasing hydrophobicity and molecular weight.

- Applications : Used in organic synthesis; 97% purity available from suppliers like Hairui Chem .

Ethyl 4-oxo-4-(4-n-pentylphenyl)butyrate

Aromatic Ring-Modified Valerate Esters

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate (CAS No. 105769-45-7)

- Molecular formula : C₁₉H₂₀O₄

- Molecular weight : 312.36 g/mol

Ethyl 5-oxo-5-(9-Phenanthryl)valerate (CAS No. 898752-88-0)

Heteroatom-Containing Valerate Esters

Ethyl 5-oxo-5-(2-pyridyl)valerate (CAS No. 898776-54-0)

- Molecular formula: C₁₂H₁₅NO₃

- Molecular weight : 221.25 g/mol

- Key difference : Pyridyl nitrogen introduces basicity and hydrogen-bonding capability, altering solubility and biological activity .

Ethyl 5-oxo-5-(4-thiomethylphenyl)valerate (CAS No. 854859-01-1)

- Molecular formula : C₁₄H₁₈O₃S

- Molecular weight : 266.36 g/mol

Structural and Functional Impact Analysis

Table 1: Comparative Properties of Key Valerate Derivatives

Key Findings:

Alkoxy Chain Length : Longer alkoxy groups (e.g., pentyloxy vs. propoxy) increase molecular weight and hydrophobicity, influencing solubility and bioavailability .

Aromatic vs. Heterocyclic Substituents : Phenanthryl or pyridyl groups introduce steric or electronic effects, altering reactivity in catalytic processes .

Synthetic Utility : Ethyl valerate derivatives with ethoxycarbonyl or alkyne groups enable modular synthesis via esterification or click chemistry .

Research and Industrial Relevance

- Biocatalysis : Sol-gel immobilized lipases achieve >80% conversion to ethyl valerate derivatives under mild conditions, suggesting scalable synthesis routes .

- Market Trends : Ethyl valerate analogs are marketed by suppliers like CymitQuimica and Hairui Chem, with prices ranging from $313/g (phenanthryl derivative) to discontinued products for propoxy variants .

Actividad Biológica

Ethyl 5-oxo-5-(4-n-propoxyphenyl)valerate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula . Its structure features a propoxy group attached to a phenyl ring, which is likely responsible for its unique biological properties. The compound's chemical reactivity allows it to undergo various transformations, making it a valuable intermediate in organic synthesis.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The exact mechanisms by which this compound exerts its antimicrobial effects are still under investigation, but it may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

2. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Preliminary data suggest that it can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity positions it as a candidate for further development in treating inflammatory diseases such as arthritis and other chronic conditions.

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is hypothesized that the compound may bind to various enzymes or receptors, modulating their activity and leading to observed biological effects. Further research is required to elucidate these pathways fully.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound differs from structurally related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | Contains a propoxy group; exhibits antimicrobial and anti-inflammatory properties | |

| Ethyl 5-oxo-5-phenylvalerate | Lacks the propoxy group; may have different biological properties | |

| Ethyl 5-oxo-5-(4-methoxyphenyl)valerate | Contains a methoxy group instead of a propoxy group; different reactivity |

This comparison suggests that the presence of the propoxy group may enhance specific biological activities compared to other derivatives.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study tested the compound against multiple strains of bacteria, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The findings support further exploration into its use as an antimicrobial agent in clinical settings.

- Anti-inflammatory Research : In a controlled experiment involving animal models, administration of the compound resulted in reduced markers of inflammation and pain relief, indicating its potential for managing inflammatory disorders.

Future Directions

The ongoing research into this compound emphasizes its promise as a pharmaceutical agent. Future studies should focus on:

- Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound.

- Clinical Trials : Evaluating safety and efficacy in human subjects to establish therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.